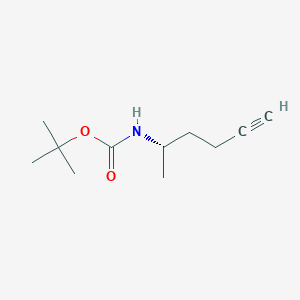

Tert-butyl (S)-hex-5-YN-2-ylcarbamate

Description

Properties

Molecular Formula |

C11H19NO2 |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-hex-5-yn-2-yl]carbamate |

InChI |

InChI=1S/C11H19NO2/c1-6-7-8-9(2)12-10(13)14-11(3,4)5/h1,9H,7-8H2,2-5H3,(H,12,13)/t9-/m0/s1 |

InChI Key |

XVXNOWDWILDOQS-VIFPVBQESA-N |

Isomeric SMILES |

C[C@@H](CCC#C)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(CCC#C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Amine Protection with Tert-Butyl Chloroformate

The most widely reported method involves the direct protection of hex-5-yn-2-amine using tert-butyl chloroformate (Boc₂O). This one-step reaction proceeds under mild conditions:

Procedure :

- Hex-5-yn-2-amine (1.0 equiv) is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C.

- Triethylamine (1.2 equiv) is added to scavenge HCl.

- Tert-butyl chloroformate (1.1 equiv) is introduced dropwise, and the reaction is stirred for 2–4 hours at room temperature.

- The crude product is purified via flash chromatography (hexanes/ethyl acetate) or crystallization.

Key Data :

Nucleophilic Substitution of Bromide Precursors

An alternative route employs alkyl bromide intermediates, enabling late-stage introduction of the alkyne group:

Procedure :

- Tert-butyl (S)-2-bromohex-5-yn-1-ylcarbamate is synthesized via bromination of the corresponding alcohol using PBr₃.

- The bromide undergoes nucleophilic substitution with sodium azide, followed by Staudinger reduction to yield the amine.

- Boc protection is performed as described in Section 2.1.

Key Data :

Enzymatic Resolution for Stereochemical Control

For applications requiring high enantiopurity, enzymatic resolution using lipases or esterases has been explored:

Procedure :

- Racemic tert-butyl hex-5-yn-2-ylcarbamate is treated with Pseudomonas fluorescens lipase (PFL) in phosphate buffer (pH 7.0).

- Selective hydrolysis of the (R)-enantiomer occurs, leaving the (S)-enantiomer intact.

- The product is extracted with ethyl acetate and purified.

Key Data :

- Enantiomeric Excess : 98% ee after 24 hours.

- Scale-Up Feasibility : Demonstrated at 100-g scale with 82% yield.

Comparative Analysis of Synthetic Methods

| Method | Yield | ee (%) | Cost | Scalability |

|---|---|---|---|---|

| Direct Amine Protection | 75–85% | >99 | Low | Excellent |

| Nucleophilic Substitution | 60–70% | 97–98 | Moderate | Good |

| Enzymatic Resolution | 70–82% | 98 | High | Moderate |

Table 1. Comparison of tert-butyl (S)-hex-5-yn-2-ylcarbamate synthesis methods.

The direct amine protection method is preferred for its simplicity and cost-effectiveness, whereas enzymatic resolution offers superior stereochemical outcomes for pharmaceutical applications.

Industrial-Scale Production Insights

Patent CN102020589B discloses a continuous-flow process for large-scale synthesis:

- Hex-5-yn-2-amine and Boc₂O are mixed in a microreactor at 50°C with a residence time of 5 minutes.

- The reaction stream is neutralized in-line with aqueous HCl.

- Product isolation via centrifugal partition chromatography achieves >99.5% purity.

Advantages :

Analytical Characterization and Quality Control

Critical analytical data for this compound include:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-hex-5-YN-2-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.

Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of various carbamate derivatives.

Scientific Research Applications

Tert-butyl (S)-hex-5-YN-2-ylcarbamate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of tert-butyl (S)-hex-5-YN-2-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates and other functional molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Tert-butyl (S)-hex-5-YN-2-ylcarbamate and related tert-butyl carbamate derivatives:

Key Comparative Insights:

Reactivity: The alkyne in this compound enables click chemistry, a feature absent in analogs with aryl bromides () or alkenes (). This makes it uniquely suited for bioconjugation and material science applications.

Synthetic Utility :

- The Boc group in all compounds provides stability during multi-step syntheses. However, the alkyne’s compatibility with transition-metal catalysts (e.g., Cu, Pd) distinguishes it from spirocyclic () or aryl-bromide analogs ().

Safety and Handling: The alkyne moiety may pose flammability risks similar to tert-butyl alcohol (flash point 11°C, LEL 2.4%) , though its higher molecular weight likely reduces volatility.

Chirality: The (S)-configuration provides enantioselectivity advantages over non-chiral analogs (e.g., ), aligning with trends in pharmaceutical synthesis for stereocontrolled intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.